molecular formula C8H14N2O B13296680 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol

4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol

Cat. No.: B13296680
M. Wt: 154.21 g/mol
InChI Key: IHPZUJKNZAEHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a butanol chain attached to a pyrazole ring, which is further substituted with a methyl group at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 1-methylpyrazole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(1-methyl-1H-pyrazol-4-yl)butanal using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 4-(1-Methyl-1H-pyrazol-4-yl)butanal, 4-(1-Methyl-1H-pyrazol-4-yl)butanoic acid.

    Reduction: 4-(1-Methyl-1H-pyrazol-4-yl)butane.

    Substitution: 4-(1-Methyl-1H-pyrazol-4-yl)butyl chloride.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol is largely dependent on its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a butanol chain.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole: Contains a dioxaborolane group.

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol is unique due to its butanol chain, which imparts different physical and chemical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-1-ol

InChI

InChI=1S/C8H14N2O/c1-10-7-8(6-9-10)4-2-3-5-11/h6-7,11H,2-5H2,1H3

InChI Key

IHPZUJKNZAEHAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.